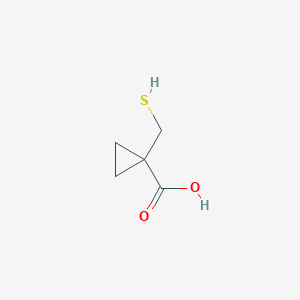

1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(sulfanylmethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2S/c6-4(7)5(3-8)1-2-5/h8H,1-3H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHOTRIKMXKDQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CS)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of cyclopropane derivatives with thiol-containing reagents under controlled conditions to introduce the sulfanylmethyl group. The carboxylic acid functionality can be introduced through oxidation reactions or by using carboxylation agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using catalysts to enhance yield and selectivity. The process may also include purification steps such as crystallization or chromatography to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid has garnered attention for its potential therapeutic applications. Research indicates that compounds of similar structure exhibit anti-inflammatory and anticancer properties. For instance, cyclopropane derivatives have been studied for their ability to modulate biological pathways involved in inflammation and cancer cell proliferation .

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of cyclopropane derivatives, including this compound, demonstrating significant inhibition of pro-inflammatory cytokines in vitro. This suggests a mechanism through which these compounds may alleviate conditions such as arthritis or other inflammatory diseases.

| Study | Findings | Implications |

|---|---|---|

| In vitro study on cyclopropane derivatives | Significant reduction in TNF-alpha levels | Potential use in treating inflammatory diseases |

Synthetic Organic Chemistry

Building Block for Synthesis

The compound serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, including cyclopropanation reactions, which are essential in synthesizing pharmaceuticals and agrochemicals .

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of the cyclopropane ring: Achieved through cyclopropanation reactions using diazo compounds.

- Introduction of functional groups: Such as carboxylic acids or thiols through oxidation or substitution reactions.

| Step | Reaction Type | Reagents Used |

|---|---|---|

| 1 | Cyclopropanation | Diazo compounds, Rhodium catalyst |

| 2 | Oxidation | Potassium permanganate |

| 3 | Substitution | Chloromethylphenyl chloride |

Materials Science

Development of New Materials

In materials science, this compound is explored for its role in developing new polymers and materials with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it valuable for applications in coatings and composites .

Mechanism of Action

The mechanism of action of 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The sulfanylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Reactivity and Stability

- Cyclopropane Ring Strain : All cyclopropane derivatives exhibit ring strain, enhancing reactivity in ring-opening reactions. For example, ACC undergoes oxidation to ethylene in plants , while methylsulfanyl derivatives may participate in nucleophilic substitutions due to the sulfur group .

- Thiol vs. Amino Groups: The sulfanylmethyl group in 1-(sulfanylmethyl)cyclopropane-1-carboxylic acid confers redox activity (e.g., disulfide bond formation), unlike ACC’s amino group, which is critical for ethylene production via ACC oxidase .

- Carboxylic Acid Utility: The -COOH group enables salt formation and conjugation, as seen in 1-(malonylamino)cyclopropane-1-carboxylic acid, a storage form of ACC in plants .

Biological Activity

1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring with a sulfanylmethyl group and a carboxylic acid functional group. This unique structure allows for diverse chemical reactivity and potential biological activity, making it an interesting subject for research in both organic chemistry and medicinal applications.

The molecular formula of this compound is , with a molecular weight of 132.18 g/mol. The compound's structure facilitates various chemical reactions, including oxidation, reduction, and substitution reactions, which can be leveraged in synthetic chemistry and biological studies.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈O₂S |

| Molecular Weight | 132.18 g/mol |

| Functional Groups | Carboxylic acid, Sulfanylmethyl |

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through its functional groups. The sulfanylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the carboxylic acid group can engage in hydrogen bonding and electrostatic interactions, influencing the compound's binding affinity to various biological targets.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, potentially affecting bacterial membrane integrity.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases associated with enzyme dysfunction.

- Cellular Interaction : The interaction with cellular components may influence pathways related to stress responses and metabolic processes.

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds similar to or derived from this compound:

-

Cyclopropane Fatty Acid Synthases (CFAS) :

- A study highlighted the role of CFAS in converting unsaturated fatty acids to cyclopropane fatty acids within bacterial membranes. This modification was correlated with virulence in human pathogens, indicating that cyclopropane derivatives might influence pathogenicity and stress responses in bacteria .

-

Plant Defense Mechanisms :

- Research on related compounds has shown that cyclopropane derivatives can modulate plant defense mechanisms against pathogens. For instance, 1-amino-cyclopropane-1-carboxylic acid (ACCA) has been demonstrated to enhance maize resistance against pathogenic attacks . This suggests that similar structural compounds could be explored for agricultural applications.

-

Synthetic Applications :

- The compound is utilized as a building block in organic synthesis, allowing researchers to create more complex molecules with potential biological activities. Its unique structure enhances its reactivity compared to other cyclopropane derivatives .

Q & A

Q. Challenges :

- Ring strain : Cyclopropane’s inherent instability requires low-temperature conditions and inert atmospheres to prevent ring-opening .

- Stereochemical control : Ensuring regioselectivity in thiol addition to avoid diastereomer mixtures (e.g., cis/trans isomers) .

Table 1 : Comparison of Cyclopropane Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Simmons–Smith | 65–75 | 90–95 | Zn/CH₂I₂, 0°C, anhydrous |

| Thiol-ene coupling | 50–60 | 85–90 | UV light, room temp |

Basic Question: How should researchers characterize the structural and stereochemical properties of this compound?

Answer:

Core techniques :

Q. Critical considerations :

- Sample purity : ≥95% purity required for reliable crystallographic data.

- Solvent effects : Use deuterated DMSO for carboxylic acid proton visibility in NMR .

Advanced Question: How does the sulfanylmethyl substituent influence the compound’s biological interactions compared to amino or malonylamino derivatives?

Answer:

The sulfanylmethyl group introduces unique reactivity:

- Thiol-mediated redox activity : Potential to interact with cysteine residues in enzymes (e.g., glutathione transferases) or act as a radical scavenger .

- Comparative analysis :

Table 2 : Biological Activity of Cyclopropane Derivatives

| Compound | Bioactivity | Key Interaction |

|---|---|---|

| ACC | Ethylene biosynthesis | Substrate for ACC oxidase |

| MACC | Ethylene regulation under stress | Hydrolysis to release ACC |

| Target compound | Potential enzyme inhibition/modulation | Thiol-disulfide exchange |

Methodological note : Use HPLC-MS to track thiol stability in biological matrices, as sulfanylmethyl groups may oxidize to disulfides .

Advanced Question: What experimental strategies address the compound’s instability during storage or reaction conditions?

Answer:

Instability factors :

- Oxidation : Sulfanylmethyl groups oxidize readily to disulfides.

- pH sensitivity : Carboxylic acid deprotonation at neutral/basic pH accelerates degradation.

Q. Mitigation strategies :

- Storage : Lyophilize and store at –80°C under argon; use amber vials to prevent light-induced oxidation .

- Buffered solutions : Maintain pH 4–5 (acetic acid/sodium acetate buffer) to stabilize both thiol and carboxylic acid groups .

- Additives : Include 1–5 mM EDTA to chelate metal ions that catalyze oxidation .

Advanced Question: How can researchers design assays to investigate its role in modulating metabolic pathways or enzyme activity?

Answer:

Stepwise approach :

Target identification : Screen against enzymes with thiol-active sites (e.g., cysteine proteases, thioredoxin) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Mechanistic studies :

- Kinetic assays : Monitor enzyme inhibition via spectrophotometric methods (e.g., NADH depletion for dehydrogenases).

- Radical trapping : Use EPR spectroscopy to detect thiyl radical formation .

In planta studies : Apply the compound to Arabidopsis mutants with disrupted ethylene pathways (e.g., etr1-1) to assess phenotypic rescue .

Table 3 : Example Assay Conditions

| Assay Type | Enzyme | Substrate | Detection Method |

|---|---|---|---|

| Inhibition | Cysteine protease | Z-Phe-Arg-AMC | Fluorescence |

| Redox modulation | Thioredoxin | Insulin | Turbidity |

Advanced Question: How do stereochemical variations in cyclopropane derivatives affect their biological activity?

Answer:

Case study :

- (1S,2R)- vs. (1R,2S)-isomers : In ACC analogs, stereochemistry dictates substrate specificity for ACC oxidase. The (1S,2R) configuration aligns optimally with the enzyme’s active site .

- Sulfanylmethyl stereochemistry : Cis isomers may exhibit stronger hydrogen bonding with targets due to spatial proximity of –SH and –COOH groups.

Q. Methodological guidance :

- Use chiral HPLC (e.g., Daicel columns) to resolve enantiomers.

- Molecular docking : Predict binding poses using software like AutoDock Vina, focusing on thiol-carboxylic acid interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.